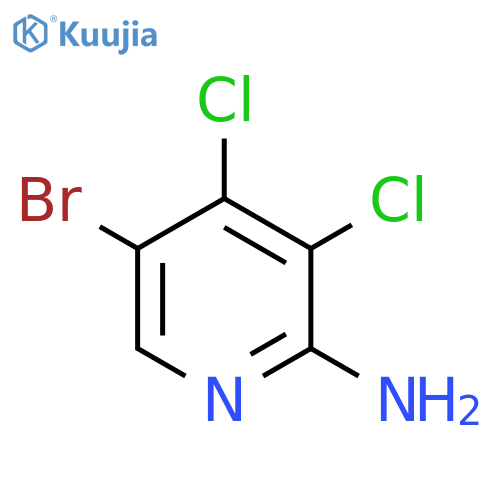Cas no 1607837-98-8 (5-Bromo-3,4-dichloropyridin-2-amine)

1607837-98-8 structure
商品名:5-Bromo-3,4-dichloropyridin-2-amine
CAS番号:1607837-98-8
MF:C5H3BrCl2N2
メガワット:241.900717973709
MDL:MFCD29761317
CID:4610833
PubChem ID:90112572
5-Bromo-3,4-dichloropyridin-2-amine 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-3,4-dichloropyridin-2-amine
- BCP33647
- 5-Bromo-3,4-dichloro-pyridin-2-ylamine
- SCHEMBL15661581
- BBYPUQDFQKZHNW-UHFFFAOYSA-N
- A1-10267
- 1607837-98-8
- DB-113643
- MFCD29761317
- 5-Bromo-3,4-dichloropyridin-2-ylamine
- CS-13354
- AKOS027441490
- CS-B1531
-
- MDL: MFCD29761317
- インチ: 1S/C5H3BrCl2N2/c6-2-1-10-5(9)4(8)3(2)7/h1H,(H2,9,10)
- InChIKey: BBYPUQDFQKZHNW-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(C(=C1Cl)Cl)N
計算された属性
- せいみつぶんしりょう: 239.88567g/mol
- どういたいしつりょう: 239.88567g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 124
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.9
- 疎水性パラメータ計算基準値(XlogP): 2.5
じっけんとくせい
- 密度みつど: 1.9±0.1 g/cm3
- ふってん: 273.2±35.0 °C at 760 mmHg
- フラッシュポイント: 119.1±25.9 °C
- じょうきあつ: 0.0±0.6 mmHg at 25°C
5-Bromo-3,4-dichloropyridin-2-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Bromo-3,4-dichloropyridin-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB543131-250 mg |
5-Bromo-3,4-dichloropyridin-2-amine; . |
1607837-98-8 | 250MG |
€279.70 | 2023-04-14 | ||
| Chemenu | CM243148-1g |
5-Bromo-3,4-dichloropyridin-2-amine |
1607837-98-8 | 97% | 1g |
$688 | 2021-08-04 | |
| Chemenu | CM243148-1g |
5-Bromo-3,4-dichloropyridin-2-amine |
1607837-98-8 | 97% | 1g |
$255 | 2022-06-12 | |
| Alichem | A029189234-25g |
5-Bromo-3,4-dichloropyridin-2-amine |
1607837-98-8 | 97% | 25g |
4,783.80 USD | 2021-06-01 | |
| eNovation Chemicals LLC | D701290-5g |
2-Amino-5-bromo-3,4-dichloropyridine |
1607837-98-8 | 95% | 5g |
$1490 | 2025-02-21 | |
| A2B Chem LLC | AF01435-250mg |
5-Bromo-3,4-dichloropyridin-2-amine |
1607837-98-8 | 97% | 250mg |
$168.00 | 2024-04-20 | |
| eNovation Chemicals LLC | D701290-5g |
2-Amino-5-bromo-3,4-dichloropyridine |
1607837-98-8 | 95% | 5g |
$1490 | 2025-02-28 | |
| abcr | AB543131-1 g |
5-Bromo-3,4-dichloropyridin-2-amine; . |
1607837-98-8 | 1g |
€619.60 | 2023-04-14 | ||
| eNovation Chemicals LLC | D701290-1g |
2-Amino-5-bromo-3,4-dichloropyridine |
1607837-98-8 | 95% | 1g |
$530 | 2024-05-23 | |
| eNovation Chemicals LLC | D701290-5g |
2-Amino-5-bromo-3,4-dichloropyridine |
1607837-98-8 | 95% | 5g |
$1490 | 2024-05-23 |
5-Bromo-3,4-dichloropyridin-2-amine 関連文献
-
1. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
-
Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
-
Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494
1607837-98-8 (5-Bromo-3,4-dichloropyridin-2-amine) 関連製品
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1607837-98-8)5-Bromo-3,4-dichloropyridin-2-amine

清らかである:99%
はかる:1g
価格 ($):812.0